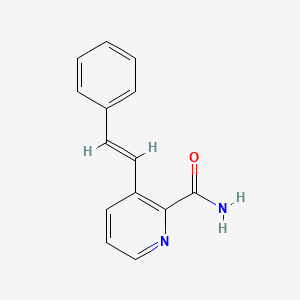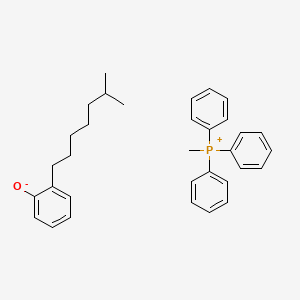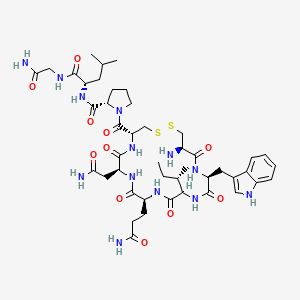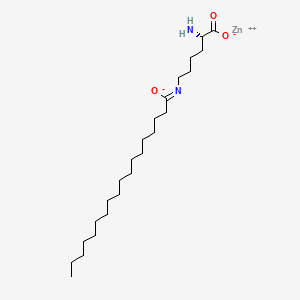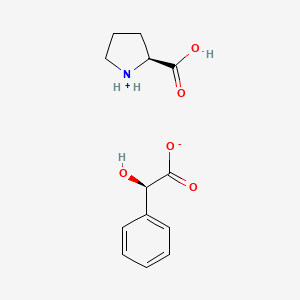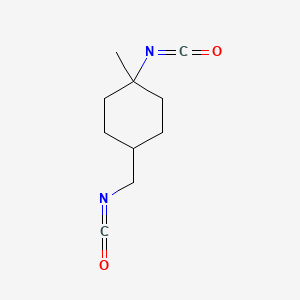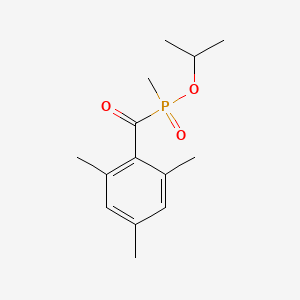
1-Methylethyl methyl(2,4,6-trimethylbenzoyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 282-809-0, also known as Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylphosphinic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through distillation or crystallization techniques to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Various substituted phosphinates
Scientific Research Applications
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate exerts its effects involves the absorption of light energy, which leads to the generation of reactive species. These reactive species initiate polymerization reactions by forming free radicals. The molecular targets include unsaturated monomers, which undergo polymerization to form long-chain polymers.
Comparison with Similar Compounds
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate is unique due to its high efficiency as a photoinitiator. Similar compounds include:
- Benzoin methyl ether
- 2,2-Dimethoxy-2-phenylacetophenone
- 1-Hydroxycyclohexyl phenyl ketone
Compared to these compounds, Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate offers better performance in terms of initiation efficiency and polymerization speed.
Properties
CAS No. |
84434-10-6 |
|---|---|
Molecular Formula |
C14H21O3P |
Molecular Weight |
268.29 g/mol |
IUPAC Name |
[methyl(propan-2-yloxy)phosphoryl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C14H21O3P/c1-9(2)17-18(6,16)14(15)13-11(4)7-10(3)8-12(13)5/h7-9H,1-6H3 |
InChI Key |
YQCPKIVKTMRAQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
